1-Bromo-7-ethoxy-3,7-dimethyloct-2-ene

Description

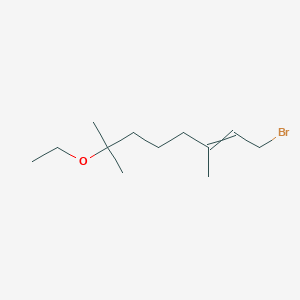

1-Bromo-7-ethoxy-3,7-dimethyloct-2-ene is an aliphatic brominated compound featuring a branched octene backbone substituted with ethoxy and dimethyl groups.

Properties

CAS No. |

51079-70-0 |

|---|---|

Molecular Formula |

C12H23BrO |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-bromo-7-ethoxy-3,7-dimethyloct-2-ene |

InChI |

InChI=1S/C12H23BrO/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h8H,5-7,9-10H2,1-4H3 |

InChI Key |

REZGMCDSFIOLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)CCCC(=CCBr)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 8-Bromo-l,7-dimethylethylamine ()

Key Differences :

- Backbone and Functional Groups : The ethylamine backbone in 8-bromo-l,7-dimethylethylamine contrasts with the octene chain in the target compound. The presence of an amine group in the analog vs. an ethoxy group in 1-bromo-7-ethoxy-3,7-dimethyloct-2-ene leads to divergent reactivity.

- Reactivity: The amine group in 8-bromo-l,7-dimethylethylamine facilitates nucleophilic substitution (e.g., with KI) and protonation under acidic conditions, as noted in kinetic studies . In contrast, the ethoxy group in the target compound may stabilize the molecule through steric hindrance or participate in elimination reactions.

Table 1: Physical and Reactivity Comparison

Brominated Aromatic Compounds ()

Example: 3-Bromo-1-methyl-7-azaindole () and 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxyflavone derivatives (). Key Differences:

- Aromatic vs. Aliphatic Systems : Brominated aromatics exhibit conjugation-stabilized reactivity (e.g., electrophilic substitution), while the target compound’s aliphatic bromine may favor elimination or alkylation reactions.

- Synthesis: Aromatic bromination () uses Br₂ in dichloromethane at 0°C, similar to aliphatic bromination methods (e.g., Br₂ in Et₂O for acetophenones in ). However, steric effects from the ethoxy and dimethyl groups in the target compound may necessitate modified conditions.

- Physical Properties : Brominated aromatics like 25-MOM () are often solids (e.g., dark orange crystalline), whereas aliphatic bromides like the target compound are likely liquids with lower melting points.

Ethoxy-Substituted Bromoarenes ()

Example : (E)-tert-butyl 7-bromo-3-(2-ethoxy-2-oxoethylidene)-2-oxoindoline-1-carboxylate () and 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene ().

Key Differences :

- Position of Ethoxy Group : In the target compound, the ethoxy group is part of a branched aliphatic chain, whereas in analogs (), ethoxy/methoxy groups are attached to aromatic rings.

- Synthetic Strategies : Ethoxy groups in aromatic systems are introduced via alkylation (e.g., using ethyl 2-(triphenylphosphoranylidene)acetate in ). For the target compound, ethoxylation might involve Williamson ether synthesis or nucleophilic substitution.

- Steric Effects : The dimethyl groups at position 3 and 7 in the target compound could impose significant steric hindrance, altering reaction kinetics compared to less hindered analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.